1-(1-Methyl-1,2-dihydroacenaphthylen-1-yl)urea
Description
Properties
CAS No. |
6321-51-3 |
|---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(1-methyl-2H-acenaphthylen-1-yl)urea |
InChI |
InChI=1S/C14H14N2O/c1-14(16-13(15)17)8-10-6-2-4-9-5-3-7-11(14)12(9)10/h2-7H,8H2,1H3,(H3,15,16,17) |
InChI Key |
KYXBQJSDQINBIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC3=C2C1=CC=C3)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches for Urea Derivatives
Urea derivatives, including compounds structurally related to 1-(1-Methyl-1,2-dihydroacenaphthylen-1-yl)urea, are commonly synthesized via the reaction of amines with isocyanates or through carbamoylation reactions involving phosgene or its safer equivalents such as triphosgene. The key synthetic routes include:
- Isocyanate route: Amines react with isocyanates to form ureas directly. This is a highly efficient and selective method.
- Phosgene/triphosgene route: Amines react with phosgene or triphosgene to form isocyanates intermediates, which then react with a second amine to yield ureas.
- Carbonyl diimidazole (CDI) coupling: Amines are coupled with CDI to form urea derivatives.
- Oxidative carbonylation and chloroformate derivatization: Alternative methods for urea synthesis.
These methods are well-documented for various urea derivatives and provide a foundation for synthesizing 1-(1-Methyl-1,2-dihydroacenaphthylen-1-yl)urea.
Specific Preparation Example Using Isocyanate Intermediate
A representative synthesis relevant to compounds similar to 1-(1-Methyl-1,2-dihydroacenaphthylen-1-yl)urea involves:
- Formation of isocyanate intermediate: An amine precursor (such as phenethylamine derivatives) is reacted with triphosgene in dichloromethane at 0 °C to ambient temperature to form the corresponding isocyanate intermediate.
- Reaction with a second amine: The isocyanate is then reacted with a second amine (e.g., 1-aminotetralin or related amines) in dry tetrahydrofuran (THF) at 0–25 °C to yield the urea derivative.
- Isolation and purification: The product is isolated by solvent evaporation and recrystallization, typically yielding 73–76% of the desired urea compound.
This method highlights the use of triphosgene as a safer phosgene substitute and mild conditions to obtain high yields of urea derivatives.
Summary Table of Preparation Methods
Detailed Research Outcomes and Notes
- Purity and Yield: The isocyanate intermediate method using triphosgene provides high yields (73–76%) and purity without the need for extensive purification, making it efficient for laboratory-scale synthesis.
- Safety Considerations: Triphosgene is preferred over phosgene due to easier handling and storage as a crystalline solid, reducing toxic risks.
- Industrial Relevance: The sodium cyanate method is suitable for large-scale production of urea derivatives, with careful control of impurities via additives such as hydrazine removers and reaction control agents, followed by crystallization and drying to achieve high purity.
- Adaptability: While direct literature on 1-(1-Methyl-1,2-dihydroacenaphthylen-1-yl)urea synthesis is limited, the above methods are adaptable by selecting the appropriate amine precursor corresponding to the 1-methyl-1,2-dihydroacenaphthylene moiety.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-1,2-dihydroacenaphthylen-1-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The urea group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1-(1-Methyl-1,2-dihydroacenaphthylen-1-yl)urea serves as an important building block in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance the pharmacological properties of derivatives.
Synthesis of Pharmaceuticals:
- The compound is utilized in the synthesis of specific pharmaceuticals that target various biological pathways. For instance, it can be used to develop compounds with anti-cancer properties or those that modulate neurotransmitter systems .
Case Study: Anticancer Agents
- Research has indicated that derivatives of 1-(1-Methyl-1,2-dihydroacenaphthylen-1-yl)urea exhibit cytotoxic effects against certain cancer cell lines. A study demonstrated that modifications to the urea moiety can lead to enhanced efficacy and selectivity towards cancer cells while minimizing toxicity to normal cells .
Material Science Applications
The compound also finds applications in material science, particularly in the development of polymers and other materials with specific properties.
Polymer Chemistry:
- 1-(1-Methyl-1,2-dihydroacenaphthylen-1-yl)urea can be incorporated into polymer matrices to improve mechanical properties or thermal stability. Its unique structure contributes to the formation of cross-linked networks that enhance material performance under various conditions .
Biological Activities
The biological activities associated with 1-(1-Methyl-1,2-dihydroacenaphthylen-1-yl)urea extend beyond its role as a pharmaceutical intermediate.
Potential Therapeutic Uses:
- Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties. Research indicates that its derivatives could be explored as potential treatments for inflammatory diseases .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Synthesis of pharmaceuticals | Used as a building block for anti-cancer agents |
| Development of neuroactive compounds | Modifications enhance pharmacological properties | |
| Material Science | Polymer development | Improves mechanical properties and thermal stability |
| Biological Activities | Anti-inflammatory and analgesic potential | Preliminary studies indicate therapeutic efficacy |
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1,2-dihydroacenaphthylen-1-yl)urea involves its interaction with specific molecular targets and pathways. The urea group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence lacks direct comparative studies or structural analogs of 1-(1-Methyl-1,2-dihydroacenaphthylen-1-yl)urea . However, based on its molecular features, the following general comparisons can be inferred:
Structural Analogues
Simple Urea Derivatives (e.g., Phenylurea, Naphthylurea):
- Phenylurea (C₆H₅NHCONH₂) lacks the fused aromatic system present in the target compound. This difference likely reduces its thermal stability and π-interaction capacity compared to the acenaphthene-based urea .
- Naphthylurea derivatives (e.g., 1-naphthylurea) share a bicyclic aromatic system but lack the methyl substitution and partial saturation (dihydro structure) of the acenaphthylene group. These modifications may alter solubility and steric effects in the target compound.
Acenaphthene Derivatives (e.g., Acenaphthenequinone): Acenaphthenequinone (C₁₂H₈O₂) retains the fused aromatic backbone but replaces the urea group with ketone functionalities. This substitution eliminates hydrogen-bonding capabilities, significantly impacting reactivity and intermolecular interactions.
Physicochemical Properties
A hypothetical comparison of key properties is summarized below:
| Compound | Molecular Weight (g/mol) | Aromatic System | Functional Groups | Potential Applications |
|---|---|---|---|---|
| 1-(1-Methyl-1,2-dihydroacenaphthylen-1-yl)urea | 226.27 | Dihydroacenaphthylene | Urea (–NH–CO–NH₂) | Pharmaceuticals, agrochemicals (inferred) |
| Phenylurea | 136.15 | Benzene | Urea | Herbicides, polymer synthesis |
| 1-Naphthylurea | 186.21 | Naphthalene | Urea | Chemical intermediates |
| Acenaphthenequinone | 208.20 | Acenaphthene | Ketones (C=O) | Organic synthesis, dyes |
Reactivity and Stability
- The dihydroacenaphthylene system introduces partial saturation, which could improve solubility in nonpolar solvents relative to fully aromatic PAHs.
Limitations of Available Evidence
Similarly, describes 1-nitronaphthalene, which is structurally unrelated to urea derivatives .
Biological Activity
1-(1-Methyl-1,2-dihydroacenaphthylen-1-yl)urea is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Structural Characteristics
The synthesis of 1-(1-Methyl-1,2-dihydroacenaphthylen-1-yl)urea typically involves the reaction of dihydroacenaphthylene derivatives with isocyanates. The resulting urea structure is crucial for its biological activity, as it often serves as a pharmacophore in various medicinal compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of urea derivatives, including 1-(1-Methyl-1,2-dihydroacenaphthylen-1-yl)urea. The compound's efficacy has been evaluated against several cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer).
- IC50 Values : Preliminary data suggest that this compound exhibits significant inhibitory activity with IC50 values comparable to established anticancer agents. For example, similar compounds have shown IC50 values in the range of 2.39 ± 0.10 μM for A549 cells .
The mechanism by which 1-(1-Methyl-1,2-dihydroacenaphthylen-1-yl)urea exerts its anticancer effects may involve:
- Inhibition of Cell Proliferation : The urea moiety plays a pivotal role in modulating cellular pathways associated with growth and apoptosis.
- Molecular Docking Studies : Studies indicate that the compound may interact with specific protein targets involved in cancer progression, similar to other urea derivatives that have shown promising docking scores against BRAF kinase .
Antimicrobial Activity
In addition to its anticancer properties, 1-(1-Methyl-1,2-dihydroacenaphthylen-1-yl)urea has been evaluated for antimicrobial activity. Research indicates that derivatives containing urea groups demonstrate varying degrees of antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli.
Antibacterial Efficacy
A study demonstrated that certain urea derivatives exhibited significant growth inhibition against Acinetobacter baumannii, a pathogen of clinical concern. The most active compounds showed over 90% inhibition rates .
Structure-Activity Relationship (SAR)
The biological activity of 1-(1-Methyl-1,2-dihydroacenaphthylen-1-yl)urea is influenced by its structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Urea Moiety | Essential for activity |
| Substituents on Aromatic Ring | Modulate potency and selectivity |
| Molecular Geometry | Influences binding affinity to targets |
Case Study 1: Anticancer Potential
In a comparative study involving various urea derivatives, 1-(1-Methyl-1,2-dihydroacenaphthylen-1-yl)urea was found to inhibit cancer cell proliferation effectively. The study utilized MTT assays to quantify cell viability and determined that the compound's effectiveness was dose-dependent.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of urea derivatives revealed that 1-(1-Methyl-1,2-dihydroacenaphthylen-1-yl)urea exhibited significant antibacterial activity against multiple strains. The study employed standard disk diffusion methods to assess efficacy.
Q & A
Q. What are the optimal synthetic routes for 1-(1-Methyl-1,2-dihydroacenaphthylen-1-yl)urea, and how can reaction conditions be optimized?
A multi-step synthesis is typically employed, starting with functionalization of the acenaphthene core followed by urea coupling. Key steps include:
- Step 1 : Methylation of the dihydroacenaphthylene moiety under controlled temperature (40–60°C) using methyl iodide and a base (e.g., K₂CO₃) in anhydrous DMF .
- Step 2 : Urea formation via reaction with an isocyanate or carbodiimide reagent. Solvent choice (e.g., THF or dichloromethane) and stoichiometric ratios must be optimized to minimize side products .
- Purity Control : Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical. Yield optimization requires strict inert atmosphere conditions (N₂/Ar) .
Q. Which analytical techniques are essential for characterizing purity and structural integrity?
| Technique | Purpose | Key Parameters |
|---|---|---|
| NMR Spectroscopy | Confirm regiochemistry and methyl group placement | ¹H NMR: δ 1.2–1.5 ppm (methyl protons); ¹³C NMR: 25–30 ppm (quaternary carbons) . |
| Mass Spectrometry (HRMS) | Verify molecular formula | ESI+ mode; expected [M+H]⁺ ion within ±1 ppm accuracy . |
| IR Spectroscopy | Identify urea C=O stretch | Strong absorption at ~1640–1680 cm⁻¹ . |
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Iterative Refinement : Use molecular docking (e.g., AutoDock Vina) to model ligand-receptor interactions, then validate with mutagenesis studies on suspected binding residues .
- Data Triangulation : Cross-reference in vitro assays (e.g., enzyme inhibition IC₅₀) with in silico ADMET predictions (e.g., SwissADME) to identify discrepancies in bioavailability or off-target effects .
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, steric hindrance) affecting bioactivity .
Q. What strategies are recommended for determining crystal structure using X-ray diffraction?
Q. How to design experiments to explore structure-activity relationships (SAR) for derivatives?
-
Factorial Design : Use a 2⁴ factorial matrix to test substituent effects (e.g., methyl vs. cyclopropyl groups) on bioactivity .
-
Key Modifications :
Position Modification Biological Impact Urea N-H Fluorination Enhanced metabolic stability . Acenaphthene core Bromination Increased π-stacking in receptor binding . -
In Vivo Validation : Pharmacokinetic profiling (Cmax, T½) in rodent models to correlate SAR with bioavailability .
Q. How should researchers address discrepancies in biological assay reproducibility?
- Standardized Protocols : Implement strict controls for cell viability assays (e.g., ATP quantification via luminescence) and replicate experiments across independent labs .
- Batch Analysis : Use LC-MS to verify compound stability under assay conditions (e.g., PBS buffer, 37°C) .
- Meta-Analysis : Pool data from analogous compounds (e.g., tetrahydroquinoline-urea derivatives) to identify trends in false positives/negatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
